

2-Undecanone interference LPS-induced responses

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Compound Focus: 2-Undecanone

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FAQ: 2-Undecanone and LPS-Induced Responses

Here are answers to common questions about **2-Undecanone's** interference with LPS-induced responses in neutrophils.

Question	Answer & Key Findings	Supporting Data
What is the net effect of 2-Undecanone on the innate immune response to <i>P. aeruginosa</i>?	It limits innate defense. While it initially recruits and activates neutrophils, it ultimately suppresses their bactericidal activity and promotes apoptosis, aiding bacterial immune escape [1] [2]. • Recruitment: Induced neutrophil migration <i>in vitro</i> and <i>in vivo</i> [1]. • Bacterial Killing: Significantly decreased neutrophil bactericidal activity against <i>P. aeruginosa</i> [1]. • Cell Survival: Reduced neutrophil viability in the presence of LPS [1]. How does 2-Undecanone alone affect neutrophil activity?	
How does 2-Undecanone suppress LPS-induced neutrophil responses?	It broadly inhibits key inflammatory responses triggered by LPS and shifts cell fate from NETosis to apoptosis [1] [2]. • NETosis: Significantly decreased LPS-induced formation of Neutrophil Extracellular Traps (NETs) [1]. • Cytokines: Significantly reduced LPS-induced secretion of TNF-α , IL-6 , IL-1β , and IL-10 [1]. • Signaling: Attenuated LPS-induced NF-κB pathway activation (reduced p65 phosphorylation and I κ B degradation) and decreased LPS-induced phosphorylation of ERK and Akt [1]. What is the experimental evidence for 2-Undecanone inducing apoptosis?	
What is the experimental evidence for 2-Undecanone inducing apoptosis?	In the presence of LPS, it promotes pro-apoptotic signaling, steering neutrophils toward death [1]. • Markers: Increased levels of cleaved caspase-3 (pro-apoptotic) and decreased Bcl-2 (anti-apoptotic) under LPS stimulation [1]. • Viability: Significantly decreased neutrophil viability when co-treated with LPS, but not when treated with 2-Undecanone alone [1].	

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies.

Protocol 1: Identifying 2-Undecanone in an In Vivo Infection Model

This protocol is used to detect and quantify **2-Undecanone** produced during a live bacterial infection [1] [2].

- **Animal Infection:** Intraperitoneally inject mice with *P. aeruginosa* PAO1 strain.
- **Sample Collection:** At 12 hours post-infection, lavage the peritoneal cavity with 2 ml of phosphate-buffered saline (PBS) to collect peritoneal fluid.
- **Analysis:** Analyze the fluid using **Gas Chromatography-Mass Spectrometry (GC-MS)**.
- **Quantification:** Use a standardized GC-MS calibration curve (range: 5 nM to 5 μ M) to determine the concentration. Correct for dilution to estimate the *in vivo* concentration (~200 μ M).

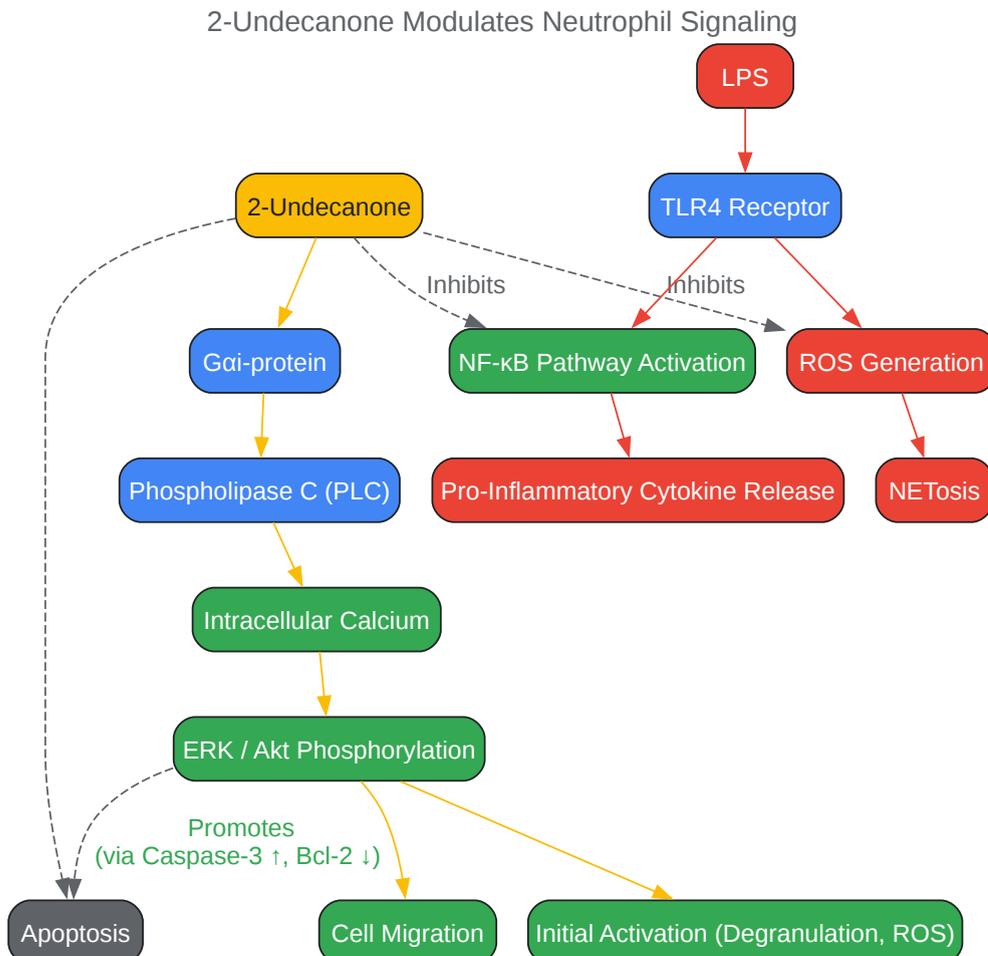
Protocol 2: Assessing 2-Undecanone's Impact on Neutrophil Functions

This set of *in vitro* assays determines the functional effects of **2-Undecanone** on isolated neutrophils [1] [2].

- **Chemotaxis/Migration Assay:**
 - Isolate mouse neutrophils.
 - Place cells in a chamber (e.g., Boyden chamber) with a permeable membrane.
 - Add **2-Undecanone** to the opposite chamber as a chemoattractant.
 - Quantify migrated cells after incubation. For pathway inhibition, pre-treat cells with **Pertussis toxin (PTX, 100 ng/ml, 2 hours)** to block Gai proteins.
- **Reactive Oxygen Species (ROS) Generation:**
 - Load isolated neutrophils with a fluorescent ROS-sensitive dye (e.g., DCFH-DA).
 - Stimulate with LPS (e.g., 100 ng/ml) in the presence or absence of **2-Undecanone**.
 - Measure fluorescence intensity over time using a plate reader or flow cytometry.
- **Cytokine Secretion Measurement:**
 - Stimulate neutrophils with LPS in the presence or absence of **2-Undecanone** for several hours (e.g., 6-16 hours).
 - Collect the cell culture supernatant.
 - Quantify cytokine levels (TNF- α , IL-6, IL-1 β , IL-10) using **enzyme-linked immunosorbent assay (ELISA)** kits.
- **Western Blot Analysis for Signaling Pathways:**
 - Lyse neutrophils after treatment with various conditions (**2-Undecanone**, LPS, or both).
 - Separate proteins by **SDS-PAGE** and transfer to a membrane.
 - Probe with primary antibodies against proteins of interest:
 - **NF- κ B Pathway:** Phospho-p65, Total p65, I κ B α , TLR4.
 - **Kinase Activation:** Phospho-ERK, Total ERK, Phospho-Akt (Ser473), Total Akt.
 - **Apoptosis Markers:** Cleaved Caspase-3, Bcl-2.
 - Use secondary antibodies and detect using a chemiluminescence system.

Integrated Signaling Pathway Diagram

The following diagram and DOT code illustrate how **2-Undecanone** influences neutrophil signaling, both independently and in the context of LPS stimulation.



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